molecular formula C3H5N3O B13509958 3-Amino-1-diazonioprop-1-en-2-olate CAS No. 88313-69-3

3-Amino-1-diazonioprop-1-en-2-olate

Cat. No.: B13509958
CAS No.: 88313-69-3
M. Wt: 99.09 g/mol
InChI Key: MRAIRIBJXRRSND-UHFFFAOYSA-N
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Description

3-Amino-1-diazonioprop-1-en-2-olate is a diazonium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group (-N₂⁺) and an amino group (-NH₂) attached to a propene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-diazonioprop-1-en-2-olate typically involves the diazotization of 3-aminoprop-1-en-2-ol. This process includes the reaction of the amino group with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt. The reaction is generally carried out at low temperatures to stabilize the diazonium ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitrous Acid (HNO₂): Used for the diazotization process.

    Copper(I) Chloride (CuCl): Used in Sandmeyer reactions to replace the diazonium group with a chloride.

    Sodium Hydroxide (NaOH): Used in reduction reactions to convert the diazonium group to an amine.

Major Products Formed

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through coupling reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

3-Amino-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-diazonioprop-1-en-2-olate involves the formation of a highly reactive diazonium ion, which can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-diazonioprop-1-en-2-olate is unique due to its ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-amino-3-diazopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-3(7)2-6-5/h2H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAIRIBJXRRSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90828932
Record name 3-Amino-1-diazonioprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88313-69-3
Record name 3-Amino-1-diazonioprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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